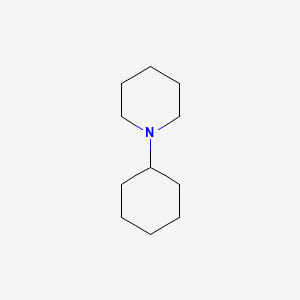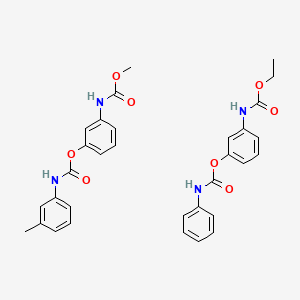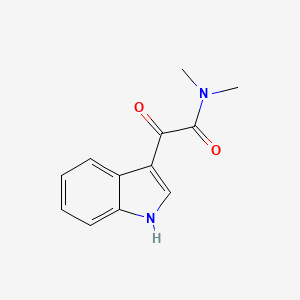
N,N-diméthyl-2-oxoacétamide de 2-(1H-indol-3-yl)
Vue d'ensemble
Description
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, also known as 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71955. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont démontré un potentiel antiviral. Par exemple :
- 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A {svg_1}.
- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré des effets antiviraux puissants contre le virus Coxsackie B4 {svg_2}.
Propriétés antimicrobiennes
Les composés synthétisés ont été évalués pour leur activité antimicrobienne :
- 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one a montré de faibles concentrations minimales inhibitrices contre Mycobacterium tuberculosis, Staphylococcus aureus et Candida albicans {svg_3}.
- Indoles fonctionnalisés ont également été étudiés pour leur rôle dans l'inhibition de la formation de biofilm par S. aureus {svg_4}.
Activité anti-VIH
Dérivés de 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène : ont été examinés pour leur activité anti-VIH. Leur effet sur les souches du VIH-1 et du VIH-2 a été évalué {svg_5}.
Autres applications potentielles
En résumé, le N,N-diméthyl-2-oxoacétamide de 2-(1H-indol-3-yl) présente un immense potentiel dans divers domaines, ce qui en fait un sujet fascinant pour des recherches et des développements futurs. Gardez à l'esprit que si les études existantes fournissent des informations précieuses, d'autres recherches sont nécessaires pour exploiter pleinement ses possibilités thérapeutiques {svg_6} {svg_7} {svg_8}. N'hésitez pas à nous poser vos questions si vous avez besoin de plus d'informations ! 😊
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific changes resulting from these interactions would depend on the particular target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
One study suggests that similar compounds may have fast metabolism in vivo, which could impact their bioavailability .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound would have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth . Its effects on cellular metabolism include changes in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, it can have toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression . Its localization in other organelles, such as mitochondria, can also impact cellular metabolism and energy production .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGYEVWNQNDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951697 | |
| Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29095-44-1 | |
| Record name | N,N-Dimethyl-α-oxo-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29095-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029095441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC71955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-α-oxo-1H-indole-3-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1H-INDOL-3-YL)-N,N-DIMETHYL-2-OXO-ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H7BWU2Q2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide exert its antidepressant-like effects?
A: While the exact mechanism of action is still under investigation, research suggests that 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide, along with several related halogenated derivatives (specifically those containing chlorine, bromine, or iodine at the 5-position of the indole ring), displays affinity for serotonin receptors 5-HT1A and 5-HT7. [] This interaction with serotonin receptors is believed to play a crucial role in its observed antidepressant-like activity in the mouse forced swim test. [] Further research is needed to fully elucidate the downstream effects of this interaction.
Q2: What is the significance of the bromine substituent in 2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide in the context of drug development?
A: The research highlights the unique role of bromine in exploring novel chemical space for drug discovery, particularly within the context of marine-inspired compounds. [] Bromine, being abundant in the marine environment, is a common element in marine natural products. Introducing bromine into the structure of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide can significantly impact its pharmacological properties. [] Specifically, the presence of bromine can influence the molecule's electrostatic interactions with its biological targets, potentially leading to enhanced binding affinity and altered activity. []
Q3: What is known about the structural characteristics of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide?
A: 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide (C12H12N2O2) features two carbonyl groups with a distinct orientation due to the influence of hydrogen bonding. [] This orientation is characterized by a specific torsion angle, differentiating it from similar compounds. [] This structural information, obtained through techniques like X-ray crystallography, is crucial for understanding the molecule's interactions with its biological targets and its physicochemical properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




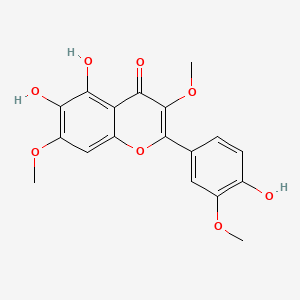
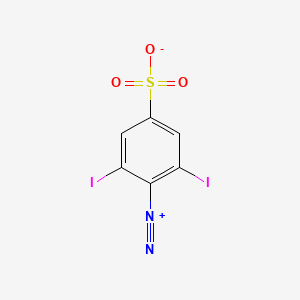


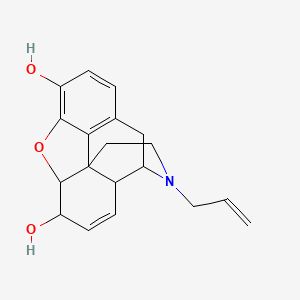
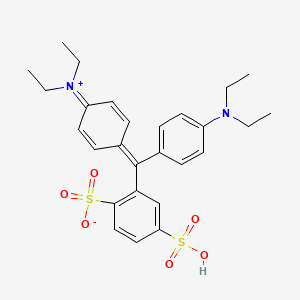


![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)
